



In-Depth Technical Guide: 2-Azepan-1-yl-5nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Azepan-1-yl-5-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **2-Azepan-1-yl-5-nitrobenzonitrile**. Due to the limited availability of public domain data, this document also highlights areas where information is currently unavailable to guide future research and development efforts. This compound, with its distinct molecular structure, presents potential opportunities for investigation in medicinal chemistry and materials science.

Core Chemical Properties

While extensive experimental data for **2-Azepan-1-yl-5-nitrobenzonitrile** is not readily available in public literature, its fundamental molecular properties have been identified.



Property	Value	Source
IUPAC Name	2-(Azepan-1-yl)-5- nitrobenzonitrile	N/A
CAS Number	78243-61-5	[1][2]
Molecular Formula	C13H15N3O2	[1]
Molecular Weight	245.28 g/mol	[1][2]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

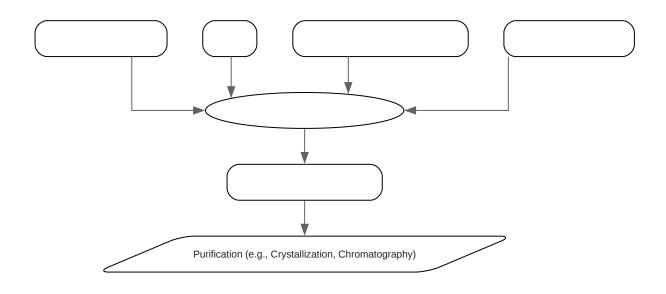
Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **2-Azepan-1-yl-5-nitrobenzonitrile** is not currently available in the public domain. General synthetic strategies for similar compounds, such as nucleophilic aromatic substitution on a nitro-activated benzonitrile, could be theoretically applied. However, without specific experimental validation, these remain speculative.

A potential, though unverified, synthetic pathway could involve the reaction of 2-chloro-5-nitrobenzonitrile with azepane. This reaction would be an example of a nucleophilic aromatic substitution, where the amine group of azepane displaces the chlorine atom on the benzonitrile ring, activated by the electron-withdrawing nitro group.

Below is a conceptual workflow for such a synthesis.





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Caption: Conceptual workflow for the synthesis of **2-Azepan-1-yl-5-nitrobenzonitrile**.

Spectroscopic Data

No publicly available spectroscopic data (e.g., 1H NMR, 13C NMR, IR, Mass Spectrometry) for **2-Azepan-1-yl-5-nitrobenzonitrile** has been identified. Such data would be critical for the structural confirmation and purity assessment of the compound.

Biological Activity and Signaling Pathways

There is currently no information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for **2-Azepan-1-yl-5-nitrobenzonitrile**. The presence of the nitrobenzonitrile moiety, a structural feature found in some pharmacologically active molecules, suggests that this compound could be a candidate for biological screening. However, without experimental data, any potential therapeutic applications remain speculative.

Safety and Handling



A specific Safety Data Sheet (SDS) for **2-Azepan-1-yl-5-nitrobenzonitrile** is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

2-Azepan-1-yl-5-nitrobenzonitrile is a chemical entity with established basic molecular identifiers but a significant lack of detailed characterization in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity. The core chemical properties require experimental determination, and a validated synthetic protocol needs to be established. Furthermore, the biological activity of this compound is completely unexplored, warranting investigation through in-vitro and in-vivo screening programs. Future research should prioritize the synthesis, purification, and comprehensive characterization of **2-Azepan-1-yl-5-nitrobenzonitrile** to unlock its potential scientific value.

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